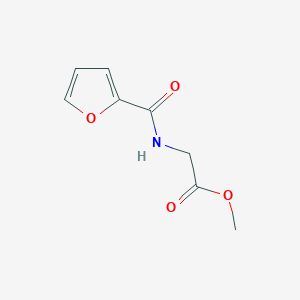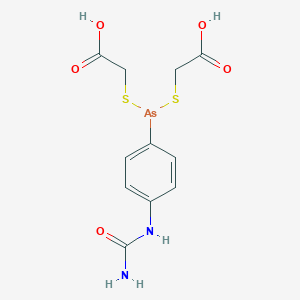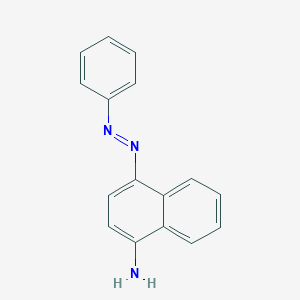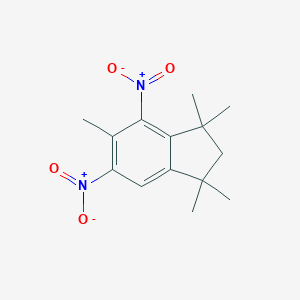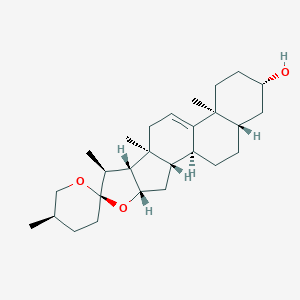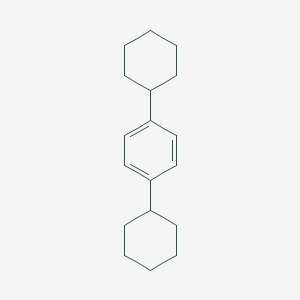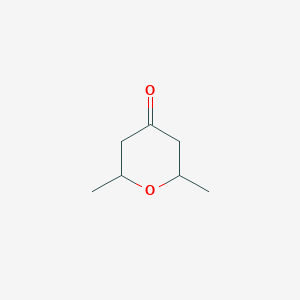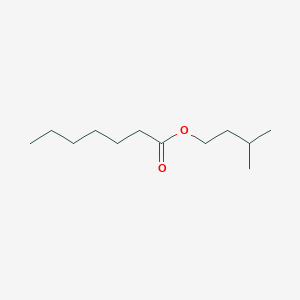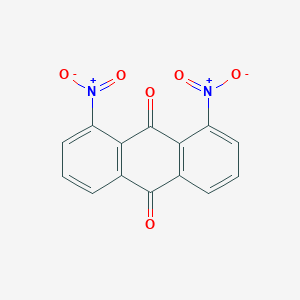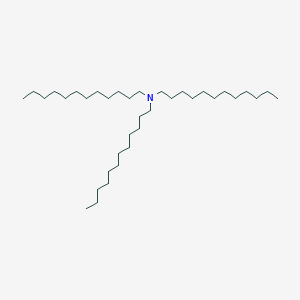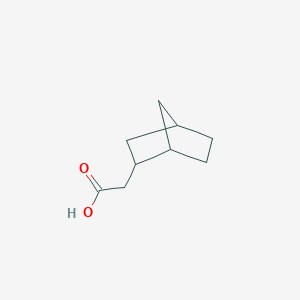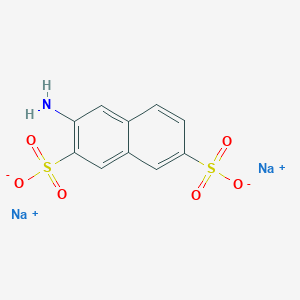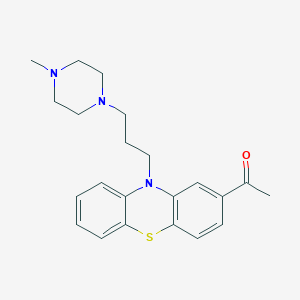
Ketone, methyl 10-(3-(4-methyl-1-piperazinyl)propyl)phenothiazin-2-YL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ketone, methyl 10-(3-(4-methyl-1-piperazinyl)propyl)phenothiazin-2-YL is a chemical compound that has been used extensively in scientific research. It is a member of the phenothiazine family of compounds and is known for its unique properties that make it useful in a variety of applications. In
作用機序
The exact mechanism of action of Ketone, methyl 10-(3-(4-methyl-1-piperazinyl)propyl)phenothiazin-2-YL is not fully understood. However, it is known to interact with various biological targets, including G protein-coupled receptors and ion channels. It has been shown to modulate the activity of these targets, leading to changes in cellular signaling pathways.
生化学的および生理学的効果
Ketone, methyl 10-(3-(4-methyl-1-piperazinyl)propyl)phenothiazin-2-YL has a variety of biochemical and physiological effects. It has been shown to modulate the release of neurotransmitters such as dopamine and serotonin. It has also been shown to affect ion channel activity, leading to changes in the electrical properties of cells. These effects can have significant implications for the functioning of the nervous system and other biological processes.
実験室実験の利点と制限
One of the main advantages of using Ketone, methyl 10-(3-(4-methyl-1-piperazinyl)propyl)phenothiazin-2-YL in lab experiments is its versatility. It can be used to study a variety of biological processes and has a wide range of applications. However, it is also important to note that the compound has some limitations. For example, it may have off-target effects that can complicate experimental results. Additionally, the compound may be toxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are many future directions for research involving Ketone, methyl 10-(3-(4-methyl-1-piperazinyl)propyl)phenothiazin-2-YL. One area of research could focus on the development of new derivatives of the compound that have improved selectivity and reduced toxicity. Another area of research could focus on the use of the compound as a therapeutic agent for the treatment of neurological disorders. Additionally, the compound could be used to study the role of various biological targets in disease processes, leading to the development of new treatments and therapies.
合成法
The synthesis of Ketone, methyl 10-(3-(4-methyl-1-piperazinyl)propyl)phenothiazin-2-YL involves the reaction of 2-chloro-10-(3-(4-methyl-1-piperazinyl)propyl)phenothiazine with sodium methoxide in methanol. The reaction is carried out under reflux conditions for several hours until the desired product is obtained. The compound is then purified using column chromatography to obtain a pure sample.
科学的研究の応用
Ketone, methyl 10-(3-(4-methyl-1-piperazinyl)propyl)phenothiazin-2-YL has been used extensively in scientific research as a tool for studying various biological processes. It has been used in the study of neurotransmitter release, receptor binding, and ion channel activity. It has also been used as a fluorescent probe to study the dynamics of membrane proteins.
特性
CAS番号 |
1053-74-3 |
|---|---|
製品名 |
Ketone, methyl 10-(3-(4-methyl-1-piperazinyl)propyl)phenothiazin-2-YL |
分子式 |
C22H27N3OS |
分子量 |
381.5 g/mol |
IUPAC名 |
1-[10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazin-2-yl]ethanone |
InChI |
InChI=1S/C22H27N3OS/c1-17(26)18-8-9-22-20(16-18)25(19-6-3-4-7-21(19)27-22)11-5-10-24-14-12-23(2)13-15-24/h3-4,6-9,16H,5,10-15H2,1-2H3 |
InChIキー |
WKCTYFQBCFYMAR-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)C |
正規SMILES |
CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)C |
その他のCAS番号 |
1053-74-3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



